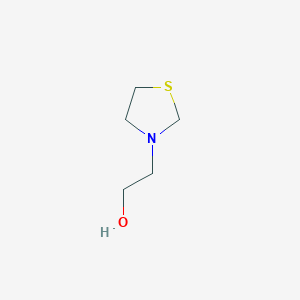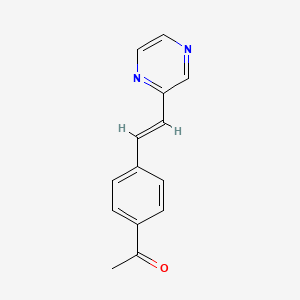![molecular formula C19H39NO3 B12911342 [4-(Hydroxymethyl)-3-tetradecyl-1,3-oxazolidin-4-yl]methanol CAS No. 94381-17-6](/img/structure/B12911342.png)
[4-(Hydroxymethyl)-3-tetradecyl-1,3-oxazolidin-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Tetradecyloxazolidine-4,4-diyl)dimethanol is a unique diol compound characterized by the presence of a tetradecyl group and an oxazolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Tetradecyloxazolidine-4,4-diyl)dimethanol typically involves the reaction of oxazolidine derivatives with long-chain alkyl halides under specific conditions. One common method includes the use of a Schiff base reaction, where the oxazolidine derivative is reacted with an aldehyde or ketone in the presence of a catalyst . The reaction conditions often involve refluxing in an appropriate solvent, such as ethanol, to achieve high yields.
Industrial Production Methods
Industrial production of (3-Tetradecyloxazolidine-4,4-diyl)dimethanol may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
(3-Tetradecyloxazolidine-4,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxazolidine ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include carbonyl compounds from oxidation, amine derivatives from reduction, and various substituted derivatives from nucleophilic substitution .
Scientific Research Applications
(3-Tetradecyloxazolidine-4,4-diyl)dimethanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (3-Tetradecyloxazolidine-4,4-diyl)dimethanol involves its ability to form stable complexes with metal ions, which is crucial for its applications as a chelating agent and fluorescent probe. The oxazolidine ring plays a significant role in the coordination of metal ions, while the tetradecyl group provides hydrophobic interactions that enhance the compound’s stability and solubility .
Comparison with Similar Compounds
Similar Compounds
(2-(Pyridin-2-yl)oxazolidine-4,4-diyl)dimethanol: Another oxazolidine derivative used as a fluorescent probe.
1,2,4-Oxadiazoles: Compounds with similar heterocyclic structures used in various chemical and biological applications.
Uniqueness
(3-Tetradecyloxazolidine-4,4-diyl)dimethanol is unique due to its combination of a long hydrophobic alkyl chain and an oxazolidine ring, which provides distinct properties such as enhanced solubility, stability, and the ability to form stable metal complexes .
Properties
CAS No. |
94381-17-6 |
|---|---|
Molecular Formula |
C19H39NO3 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-3-tetradecyl-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-18-23-17-19(20,15-21)16-22/h21-22H,2-18H2,1H3 |
InChI Key |
QEBUHZKDGLLSFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN1COCC1(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12911261.png)




![5-[(3-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12911287.png)

![5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3(7H)-ylidene]pyridin-2(5H)-one](/img/structure/B12911315.png)


![5-Amino-3-phenyl-6-{(E)-[(propan-2-yl)imino]methyl}pyrimidin-4(3H)-one](/img/structure/B12911334.png)
![6-Amino-5-[(E)-ethylideneamino]-2-(methylsulfanyl)pyrimidin-4(1H)-one](/img/structure/B12911335.png)
![1-{5-Nitro-6-[(quinolin-6-yl)oxy]pyrimidin-4-yl}-L-prolylglycinamide](/img/structure/B12911341.png)

